1H-Benzimidazole-6-carbonyl chloride
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Overview
Description
1H-Benzimidazole-6-carbonyl chloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of a benzene ring fused to an imidazole ring. The carbonyl chloride group at the 6th position of the benzimidazole ring introduces significant reactivity, making this compound valuable in various chemical syntheses and applications.
Mechanism of Action
Target of Action
For instance, carbendazim, a benzimidazole derivative, has been reported to target the liver, male germ cells, blood, and the thyroid gland .
Mode of Action
For example, carbendazim, a benzimidazole derivative, is known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
For instance, benzimidazole compounds have been found to disrupt microtubule assembly, which is a crucial process in cell division .
Pharmacokinetics
It’s worth noting that benzimidazole compounds, in general, have been found to exhibit good bioavailability and stability .
Result of Action
Benzimidazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Action Environment
It’s worth noting that the synthesis of benzimidazole derivatives has been reported to be influenced by various environmental conditions .
Biochemical Analysis
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-benzimidazole with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 1H-benzimidazole-6-carboxylic acid.
Condensation Reactions: It can react with amines to form ureas or with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used under mild conditions.
Condensation Reactions: These reactions often require catalysts or activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
1H-Benzimidazole-6-carboxylic acid: Formed through hydrolysis.
Ureas and Carbamates: Formed through condensation reactions with amines and alcohols, respectively.
Scientific Research Applications
1H-Benzimidazole-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various benzimidazole derivatives, which are important in medicinal chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1H-Benzimidazole-2-carbonyl chloride
- 1H-Benzimidazole-4-carbonyl chloride
- 1H-Benzimidazole-5-carbonyl chloride
Comparison: While all these compounds share the benzimidazole core structure, the position of the carbonyl chloride group significantly influences their reactivity and applications. For instance, 1H-Benzimidazole-6-carbonyl chloride is unique due to its specific reactivity pattern and the types of derivatives it can form. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
3H-benzimidazole-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSJISIUDGGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568260 |
Source
|
Record name | 1H-Benzimidazole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160882-30-4 |
Source
|
Record name | 1H-Benzimidazole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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